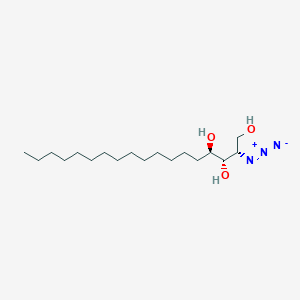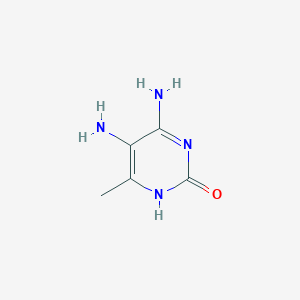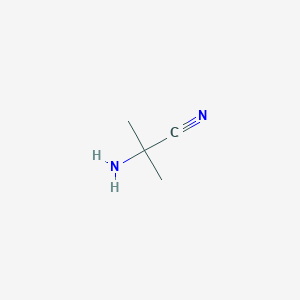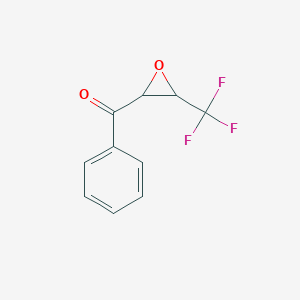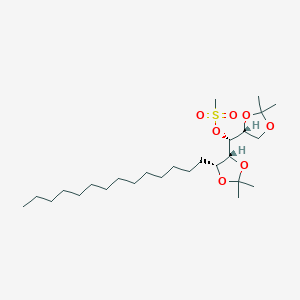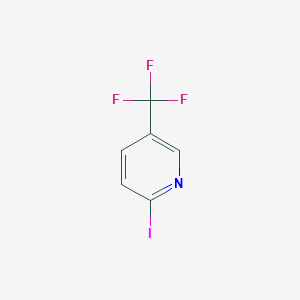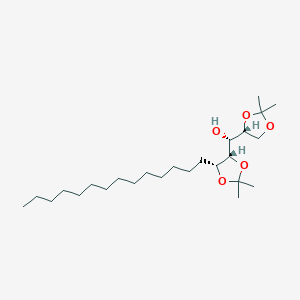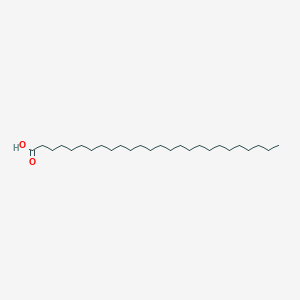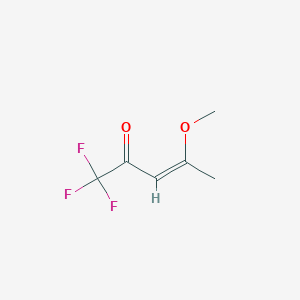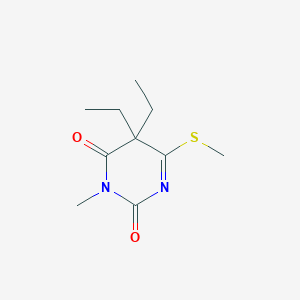
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-, also known as Allopurinol, is an important molecule in the field of medicinal chemistry. It is primarily used in the treatment of gout and hyperuricemia, which are caused by the accumulation of uric acid in the body. Allopurinol is an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. In addition to its clinical use, Allopurinol has also been studied for its potential applications in scientific research.
作用機序
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- works by inhibiting xanthine oxidase, an enzyme involved in the production of uric acid. By reducing the production of uric acid, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can help to prevent the formation of urate crystals, which can cause gout and other related conditions.
生化学的および生理学的効果
In addition to its effects on uric acid production, 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has also been shown to have other biochemical and physiological effects. For example, it has been shown to reduce oxidative stress and inflammation, as mentioned earlier. It has also been shown to have potential neuroprotective effects, as well as effects on glucose metabolism.
実験室実験の利点と制限
One advantage of using 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in lab experiments is its well-established safety profile. It has been used clinically for many years and is generally considered to be safe. However, one limitation is that it can be difficult to obtain in pure form, which can make it challenging to use in experiments that require high purity.
将来の方向性
There are several potential future directions for research involving 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-. One area of interest is in the development of new drugs that target xanthine oxidase and other enzymes involved in uric acid production. Another area of interest is in the study of 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-'s potential therapeutic applications in diseases associated with oxidative stress and inflammation, such as cardiovascular disease and diabetes. Additionally, there may be potential applications for 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
合成法
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- can be synthesized using a variety of methods. One common method involves the reaction of ethyl acetoacetate with thiourea to form 5-ethyl-2-thiouracil. This compound is then treated with bromine to form 5-ethyl-2-thiouracil bromide, which is subsequently reacted with potassium cyanide to form 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)-.
科学的研究の応用
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been studied for its potential applications in scientific research. One area of interest is in the study of oxidative stress and inflammation. 2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- has been shown to reduce oxidative stress and inflammation in various animal models, suggesting that it may have potential therapeutic applications in diseases associated with these processes, such as cardiovascular disease and diabetes.
特性
CAS番号 |
105891-91-6 |
|---|---|
製品名 |
2,4(3H,5H)-Pyrimidinedione, 5,5-diethyl-3-methyl-6-(methylthio)- |
分子式 |
C10H16N2O2S |
分子量 |
228.31 g/mol |
IUPAC名 |
5,5-diethyl-3-methyl-6-methylsulfanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2S/c1-5-10(6-2)7(15-4)11-9(14)12(3)8(10)13/h5-6H2,1-4H3 |
InChIキー |
SKARVIMMOQUSHS-UHFFFAOYSA-N |
SMILES |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
正規SMILES |
CCC1(C(=NC(=O)N(C1=O)C)SC)CC |
その他のCAS番号 |
105891-91-6 |
同義語 |
5,5-diethyl-3-methyl-6-methylsulfanyl-pyrimidine-2,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




